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Basic Red

Cat. No.: B12972098
M. Wt: 465.0 g/mol
InChI Key: GOVUVIWZMYRXMY-UHFFFAOYSA-N
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Description

Basic Red refers to a class of synthetic cationic dyes valuable in diverse research and industrial fields. These compounds are recognized for their strong affinity to bind with various biological and synthetic materials, producing vivid coloration essential for visualization and analysis. In life sciences research, specific this compound dyes serve critical functions. This compound 2 (Safranine O) is widely utilized as a counterstain in Gram staining to differentiate bacteria, and in other histological protocols for staining cartilage, mucin, and cell nuclei . Neutral Red (this compound 5) is a vital stain and pH indicator; the Neutral Red Cytotoxicity Assay leverages its uptake into the lysosomes of live cells to measure cell viability and proliferation . Beyond the laboratory, this compound dyes are studied for their roles in material science and environmental technology. They are commonly applied in textile dyeing for materials like acrylic fibers . Furthermore, dyes such as this compound 18 are frequently used as model pollutants in water treatment studies, enabling researchers to develop and evaluate novel adsorption materials for removing synthetic dyes from wastewater . This multi-functional class of compounds provides essential tools for scientific advancement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29ClN2O3 B12972098 Basic Red

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3.ClH/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;/h8-15,28H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVUVIWZMYRXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms of Basic Red Compounds

Fundamental Principles of Basic Dye Synthesis

The synthesis of basic dyes is a multi-step process that hinges on two core principles: the creation of a molecule that can absorb light to produce color and the incorporation of a functional group that imparts a positive charge. pylamdyes.comtextilelearner.net

The color of a dye is a direct result of its ability to absorb light in the visible spectrum (400–700 nm). nih.gov This property arises from the presence of a "chromophore," which is a part of the molecule responsible for the color. nih.govresearchgate.net Chromophores are typically embedded within a conjugated system—a series of alternating single and double bonds—which allows for the delocalization of electrons. nih.govquora.com The resonance of these electrons is a stabilizing force and is critical for color generation. nih.gov

For many red dyes, including Basic Red variants, the azo group (-N=N-) is a key chromophore. researchgate.netresearchgate.netslideshare.net The synthesis of an azo-based chromophoric system generally involves a two-step process: who.int

Diazotization : This initial step converts a primary aromatic amine into a diazonium salt. who.intwpmucdn.com The reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is itself unstable and generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the diazonium salt from decomposing. wpmucdn.comwpmucdn.comyoutube.com

Azo Coupling : The resulting diazonium salt is an effective electrophile due to its electron-deficient terminal nitrogen atom. wpmucdn.comyoutube.com It readily reacts with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aromatic amine, in an electrophilic aromatic substitution reaction to form the stable azo compound. who.intwpmucdn.com The extended conjugated system of the new molecule, which now includes the azo bridge linking two aromatic rings, absorbs light at a longer wavelength, often producing intense red, orange, or yellow colors. nih.gov

The specific shade of red is influenced by the molecular structure of the starting amine and the coupling component, as well as the presence of other functional groups on the aromatic rings. wpmucdn.com

Basic dyes are distinguished by their net positive charge, which allows them to form strong ionic bonds with anionic (negatively charged) substrates like acrylic fibers. pylamdyes.comtextilelearner.netslideshare.net This cationic nature is achieved by incorporating specific functional groups into the dye's molecular structure.

The most common way to impart a positive charge is through the inclusion of amino groups (-NH₂) or substituted amino groups (e.g., -NHR, -NR₂). pylamdyes.comresearchgate.net In the acidic conditions of a typical dyebath, these basic amino groups are protonated, forming cationic ammonium (B1175870) groups (e.g., -NH₃⁺, -NH₂R⁺, -NHR₂⁺). This positively charged part of the molecule is fundamental to its classification as a "basic" or "cationic" dye. textilelearner.netp2infohouse.org These groups also function as auxochromes, which are "color helpers" that can intensify the color produced by the chromophore. nih.govresearchgate.net

The general structure of a basic dye can be represented as [Dye]⁺X⁻, where [Dye]⁺ is the colored cationic portion of the molecule and X⁻ is a colorless anion, such as chloride (Cl⁻). p2infohouse.org

Advanced Synthetic Approaches for Tailored this compound Structures

Modern organic synthesis seeks not only to create molecules but to do so with high precision and sustainability. This applies to the production of this compound dyes, where advanced methods are employed to control the final structure and reduce environmental impact.

The precise arrangement of atoms within a dye molecule is critical to its properties, including color, solubility, and fastness.

Regioselectivity refers to the control of the position at which a chemical bond is formed. In azo coupling, for instance, the diazonium salt will preferentially attack a specific position on the coupling component's aromatic ring. This is governed by the directing effects of the substituents already present on the ring. wpmucdn.com For example, a hydroxyl group on a naphthalene (B1677914) ring strongly activates the 1-position for electrophilic attack. wpmucdn.com By carefully selecting substrates and reaction conditions, chemists can synthesize specific isomers of a this compound dye, which can lead to purer colors and more predictable performance. This precise control over substitution patterns is a key goal in developing polysubstituted quinoline (B57606) frameworks, which are found in some dye structures. acs.org

Stereoselectivity involves controlling the three-dimensional orientation of the atoms. In azo dyes, the nitrogen-nitrogen double bond (-N=N-) can exist as two different geometric isomers, (E) and (Z). The (E)-isomer is generally more stable and is the predominant form. wikipedia.org Advanced synthetic methods, including stereoselective total synthesis approaches developed for complex natural products, provide a framework for controlling such stereochemical outcomes, ensuring the production of a single desired isomer. nih.gov

The traditional synthesis of dyes often involves harsh conditions and produces significant waste. geneticliteracyproject.org Modern approaches focus on developing more environmentally friendly or "green" methodologies. One such innovative technique is the use of confined synthesis . This involves carrying out the reaction within the nano-sized spaces or channels of a host material. For example, a method has been developed to prepare a "Maya red" analogue by encapsulating this compound 46 molecules within the structural channels of sepiolite, a fibrous clay mineral. researchgate.net This vacuum-assisted method facilitates the inclusion of the dye molecules into the mineral's tunnels, leading to a hybrid pigment with enhanced chemical, thermal, and color stability. researchgate.net Such methods can reduce the need for bulk solvents and can lead to more stable and durable products.

Other sustainable practices being explored in dye synthesis include the use of enzymes as biocatalysts, microwave-assisted extraction and dyeing, and the development of processes that consume less water and energy. nih.govresearchgate.netresearchgate.net

Mechanistic Elucidation of Key Synthetic Reactions

Understanding the detailed mechanism of a reaction, including the movement of electrons, is crucial for optimizing the synthesis and controlling the outcome. The synthesis of a typical azo-based this compound dye involves several key steps with well-defined electron flow patterns.

Diazotization Mechanism:

Formation of the Nitrosating Agent : In an acidic solution, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation of the hydroxyl group of nitrous acid allows for the loss of a water molecule, generating the highly electrophilic nitrosonium ion (N≡O⁺). youtube.com

Electrophilic Attack : The primary aromatic amine, with its electron-rich nitrogen atom, acts as a nucleophile and attacks the electrophilic nitrosonium ion. youtube.com

Proton Transfers and Dehydration : A series of proton transfers and rearrangements follows, culminating in the elimination of a water molecule to form the diazonium ion (Ar-N≡N⁺). This ion is stabilized by resonance.

Azo Coupling Mechanism (Electrophilic Aromatic Substitution):

Electrophilic Attack : The diazonium ion (Ar-N≡N⁺) acts as a potent electrophile. The coupling component (e.g., a phenol or an activated amine) is a nucleophile, rich in electrons, particularly at the ortho and para positions relative to the activating group. wpmucdn.comyoutube.com The terminal nitrogen of the diazonium ion is attacked by the electron-rich pi system of the coupling component's ring. youtube.com

Formation of the Sigma Complex : This attack breaks the aromaticity of the coupling component's ring and forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Rearomatization : A base (which can be water or another species in the reaction mixture) removes a proton from the carbon atom where the diazonium group attached. This restores the aromaticity of the ring and results in the final, stable azo-linked dye molecule. youtube.com

The electron-donating nature of the activating group on the coupling component and the electron-withdrawing nature of any groups on the diazonium salt can significantly influence the rate and success of the coupling reaction.

Spectroscopic Characterization and Structural Elucidation of Basic Red Compounds

Advanced Spectroscopic Techniques for Basic Red Analysis

A range of spectroscopic methods are employed to probe the characteristics of this compound compounds, offering complementary information about their chemical nature.

Ultraviolet-Visible Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption and emission spectroscopy are fundamental techniques for studying the electronic transitions within this compound compounds. The color of a substance is directly related to its absorption of specific wavelengths of visible light; the perceived color is the complementary color to the wavelengths absorbed msu.edu. Red substances, for instance, typically absorb light in the green region of the spectrum, around 500-520 nm msu.edu.

UV-Vis spectroscopy provides absorption spectra, which are plots of absorbance versus wavelength valenciacollege.edu. These spectra reveal characteristic absorption maxima (λmax) that correspond to electronic transitions, such as π→π* and n→π* transitions, within the molecule's chromophores jelsciences.comjelsciences.com. For example, the UV-vis spectrum of CI this compound 46 in aqueous solution shows a major peak in the visible region at 530 nm researchgate.net. Another study on various red dyes, including methyl red and phenol (B47542) red, identified absorption maxima in the UV and visible regions, correlating these to the presence of chromophoric groups like azo (-N=N-) and C=C bonds, as well as auxochromes like hydroxyl groups jelsciences.comjelsciences.com. The absorption maxima of methyl red were observed at 256.5 nm and 429.5 nm, with the stronger absorption at 429.5 nm attributed to the azo and C=C groups responsible for the red color jelsciences.comjelsciences.com. Phenol red showed absorption bands at 196 nm, 269 nm, and 426 nm, with the far UV absorption at 196 nm explained by the presence of auxochromes like hydroxyls jelsciences.com.

Emission spectroscopy, particularly fluorescence, complements absorption studies by revealing the wavelengths of light emitted by a substance after excitation. Studies on red dyes have shown emission occurring at wavelengths typically beyond 600 nm, with strong emissions observed at higher wavelengths for certain dyes like phenol red and methyl red jelsciences.comjelsciences.com. For instance, phenol red showed a strong emission at 900 nm, while methyl red exhibited emissions at 600 nm and 900 nm jelsciences.com.

The electronic absorption and emission spectra can also provide insights into the physical state and aggregation of this compound compounds. For Pigment Red 31, distinct differences in electronic spectra were observed among its amorphous and crystalline polymorphs tandfonline.comtandfonline.com. The spectrum of the amorphous form was interpreted in terms of a monomeric hydrazone tautomeric structure, while the crystalline polymorphs indicated an aggregated hydrazone structure with increased intermolecular interaction in different phases tandfonline.comtandfonline.com.

Infrared and Raman Vibrational Spectroscopy (e.g., Mid-Infrared Spectroscopy)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of compounds based on their characteristic molecular vibrations warwick.ac.ukwikipedia.orgbruker.com. Mid-infrared (Mid-IR) spectroscopy, covering the range of approximately 4000–400 cm⁻¹ (2.5–25 μm), is particularly useful for studying the fundamental vibrations of molecules warwick.ac.ukwikipedia.orgbruker.comrsc.org.

FT-IR spectroscopy is commonly used to identify the presence of specific functional groups within this compound dyes. For azo dyes, characteristic stretching vibrations of the azo group (-N=N-) are typically observed in the range of 1458-1411 cm⁻¹ or 1504 to 1555 cm⁻¹, with peaks around 1612 cm⁻¹ and 1531 cm⁻¹ being typical for red azo dyes researchgate.netscienceworldjournal.org. Other functional groups commonly found in this compound compounds, such as -OH and -NH stretching vibrations (3400 - 3309 cm⁻¹), C-N stretching (1382 - 1049 cm⁻¹), and C=O stretching (1643 - 1604 cm⁻¹), can also be identified through their characteristic IR absorption bands scienceworldjournal.org.

Raman spectroscopy is another vibrational technique that provides complementary information to IR spectroscopy. It is particularly valuable for identifying pigments in various matrices, including historical artifacts mdpi.comresearchgate.netorientjchem.orgspectroscopyonline.com. Raman spectra of red pigments, such as hematite (B75146) (red iron oxide), show characteristic bands related to Fe-O vibrations mdpi.comresearchgate.netorientjchem.org. While these examples focus on inorganic red pigments, Raman spectroscopy can also be applied to organic this compound compounds to study their vibrational modes and aid in identification and structural analysis.

FT-IR spectroscopy has been used to characterize this compound 9 dye functionalized graphene oxide-montmorillonite composites nih.gov. It has also been applied in the analysis of hair dyes, including red hair dyes, to identify their chemical components and functional groups albany.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds numberanalytics.comemerypharma.comoxinst.comacs.org. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, NMR provides information about the number and type of nuclei present, their chemical environment, and their connectivity numberanalytics.comemerypharma.comoxinst.comlibretexts.org.

Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, such as COSY and HSQC, are used for structural elucidation numberanalytics.comemerypharma.com. ¹H NMR provides information about the protons in a molecule, including their chemical shifts, multiplicity (due to spin-spin coupling), and integration (relative number of protons) numberanalytics.comemerypharma.comoxinst.com. ¹³C NMR provides information about the carbon skeleton numberanalytics.comemerypharma.com. 2D NMR experiments reveal correlations between nuclei, helping to establish connectivity and confirm structural assignments, particularly for complex molecules numberanalytics.comemerypharma.com.

While specific detailed NMR data for a broad category of "this compound" compounds is not extensively available in the search results, NMR is a standard and crucial tool for the definitive structural assignment of organic dyes and pigments, including those classified as this compound. Studies on azo reactive dyes have indicated that while IR spectroscopy provides information on functional groups, further studies using techniques like NMR and GCMS are needed to confirm the complete structure scienceworldjournal.org.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., HPLC-ESI-MS for degradation products)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound pressbooks.pubmsu.eduwikipedia.orgkhanacademy.org. This information is invaluable for identifying unknown compounds and confirming the molecular weight of known substances.

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are particularly useful for analyzing complex mixtures and identifying degradation products. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a widely used hyphenated technique in the analysis of dyes and their transformation products iwaponline.comepa.gov. Electrospray Ionization (ESI) is a common ionization method used in conjunction with HPLC-MS, particularly for polar and thermally labile compounds like many dyes acs.orgresearchgate.net.

HPLC-ESI-MS has been employed to identify the degradation products of various dyes, including reactive dyes. For example, LC-ESI-MS/MS has been used to detect the cleavage products of reactive dyes, such as Reactive Red 195, after reductive cleavage of the azo bond acs.org. This technique allows for the identification of specific degradation products based on their mass-to-charge ratios and fragmentation patterns acs.orgresearchgate.net. The identification of degradation products is important for understanding the environmental fate and potential toxicity of dyes.

Studies have utilized HPLC coupled with high-resolution tandem mass spectrometry (HPLC-HR-MS/MS) to identify fluorescent dyes and their degradation products in various materials researchgate.net. This approach, combined with software for data analysis, allows for the elucidation of unknown chemical structures based on accurate mass data and fragmentation patterns researchgate.netresearchgate.net.

Analysis of Structural Isomerism and Polymorphism in this compound Systems

Structural isomerism and polymorphism are important phenomena that can significantly influence the physical and chemical properties of organic pigments and dyes, including those in the this compound category.

Structural isomerism refers to compounds with the same molecular formula but different structural formulas. While the search results did not provide specific examples of structural isomerism within "this compound" compounds by name, the concept is relevant to organic dyes which can exist in different tautomeric forms, such as azo-hydrazone tautomerism observed in azo pigments like Pigment Red 31 tandfonline.comtandfonline.com.

Polymorphism occurs when a substance can exist in more than one crystalline form tandfonline.comtandfonline.comsdc.org.uk. These different crystalline forms, or polymorphs, have the same chemical composition but differ in their crystal structure, which can lead to variations in color, solubility, melting point, and other physical properties tandfonline.comtandfonline.comsdc.org.uk.

Pigment Red 31 (C.I. 12360) is a well-documented example of a red azo pigment that exhibits polymorphism tandfonline.comtandfonline.com. It can exist in amorphous and multiple crystalline forms (at least three polymorphs: I, II, and III) tandfonline.comtandfonline.com. These polymorphs have been identified and characterized using techniques such as X-ray diffraction, calorimetry, and absorption and emission spectroscopy tandfonline.comtandfonline.com. The electronic absorption and emission spectra show distinct differences among the solid-state polymorphs of Pigment Red 31, reflecting differences in their molecular arrangement and intermolecular interactions tandfonline.comtandfonline.com. The amorphous form's spectrum suggests a monomeric hydrazone structure, while the crystalline polymorphs indicate aggregated hydrazone structures with varying degrees of intermolecular interaction tandfonline.comtandfonline.com.

The existence of different polymorphs can impact the performance of pigments in applications, affecting properties like color strength, shade, and lightfastness sdc.org.uk. For instance, different polymorphs of Pigment Red 170 exhibit different colors (bluish-red vs. yellowish-red) and application properties sdc.org.uk. The control and characterization of polymorphism are therefore crucial in the production and application of this compound pigments.

Correlation of Spectroscopic Data with Molecular Electronic Structure and Transitions

The spectroscopic data obtained from techniques like UV-Vis absorption and emission spectroscopy are directly related to the molecular electronic structure and transitions within this compound compounds. The color of a dye or pigment arises from the absorption of specific wavelengths of visible light, which causes electronic transitions from the ground state to excited states msu.edujove.com.

The electronic structure of organic dyes, particularly those with conjugated π-electron systems, dictates the energies of these electronic transitions. Chromophores, the parts of a molecule responsible for absorbing visible light, contain conjugated double bonds or aromatic rings msu.edu. The extent of conjugation influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the wavelengths of light absorbed ioch.org.uaresearchgate.net.

UV-Vis absorption spectra provide experimental evidence of these electronic transitions, with absorption maxima corresponding to specific energy differences between electronic states jelsciences.comjelsciences.comnih.gov. For example, the strong absorption bands in the visible region for this compound compounds are a result of π→π* transitions within their conjugated systems jelsciences.comjelsciences.com. The position and intensity of these absorption bands are influenced by the nature and extent of the conjugated system, as well as the presence of electron-donating or electron-withdrawing substituents (auxochromes) jelsciences.comthermofisher.com.

Emission spectroscopy reveals the energy released as photons when molecules return from an excited state to a lower energy state, often the ground state jelsciences.comjelsciences.com. The wavelengths of emitted light are typically longer than the absorbed wavelengths due to energy loss through vibrational relaxation in the excited state.

Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), can complement experimental spectroscopic data by providing insights into the electronic structure, molecular orbitals (HOMO and LUMO), and predicted electronic transitions ioch.org.uaresearchgate.net. Comparing experimental UV-Vis spectra with computationally predicted spectra helps in assigning observed absorption bands to specific electronic transitions and understanding the relationship between molecular structure and optical properties ioch.org.uaresearchgate.net.

The correlation of spectroscopic data with molecular electronic structure is essential for understanding the color, lightfastness, and other properties of this compound compounds and for the rational design of new dyes and pigments with desired characteristics. Changes in molecular structure, such as isomerism or different crystalline forms (polymorphism), can alter the electronic interactions and packing in the solid state, leading to observable differences in spectroscopic properties like absorption and emission spectra tandfonline.comtandfonline.comsdc.org.uk.

Table 1: PubChem CIDs of Mentioned Compounds

Compound NamePubChem CID
Pigment Red 315362183
CI this compound 46164780
Methyl Red6655
Phenol Red4764
Congo Red11358
Reactive Red 195165800
Allura Red AC17572
This compound 911040

Interactive Data Table: Selected UV-Vis Absorption Maxima of Red Dyes

Compound NameSolvent/MatrixAbsorption Maxima (nm)Reference
CI this compound 46Aqueous530 researchgate.net
Methyl RedNot specified256.5, 429.5 jelsciences.comjelsciences.com
Phenol RedNot specified196, 269, 426 jelsciences.comjelsciences.com
Allura Red ACAqueous504 valenciacollege.edu

Interactive Data Table: Selected IR Vibrational Bands of Azo Dyes

Functional GroupWavenumber Range (cm⁻¹)AssignmentReference
-N=N- (Azo)1458-1411 or 1504-1555Stretching vibration researchgate.netscienceworldjournal.org
-OH, -NH3400-3309Stretching vibration scienceworldjournal.org
-C-N1382-1049Stretching vibration scienceworldjournal.org
-C=O1643-1604Stretching vibration (e.g., quinazoline) scienceworldjournal.org

Interactions of Basic Red Compounds with Substrates and Environmental Matrices

Dye-Substrate Interaction Mechanisms

The binding of Basic Red dyes to substrates is a multifaceted process involving several intermolecular forces. The relative contribution of each force depends on the specific chemical structures of both the dye and the substrate.

Electrostatic and ionic interactions are primary mechanisms in the dyeing of protein and cellulosic fibers with this compound dyes, which are cationic in nature. These dyes possess positively charged groups that are readily attracted to negatively charged sites on the fiber surface.

Protein Fibers (e.g., Wool, Silk): Wool and silk are proteins composed of amino acids, many of which have acidic or basic side chains that become ionized in aqueous solutions. flinnsci.ca The presence of these charged groups provides excellent binding sites for charged dye molecules. flinnsci.ca In a typical dyeing process, the pH of the dye bath is controlled to optimize these ionic interactions.

Cellulosic Fibers (e.g., Cotton): While cotton is a polysaccharide made of glucose units, it can acquire a negative surface charge when immersed in water, which can repel anionic dyes. gnest.org However, for cationic this compound dyes, there is an inherent electrostatic attraction. The cationization of cotton, a process that introduces positive charges onto the cellulose, can further enhance the binding of anionic dyes by creating strong attractive forces. researchgate.net The interaction of cationic dyes with the negatively charged surface of cellulosic fibers is a key factor in their adsorption. ijcce.ac.ir

The importance of electrostatic interactions is highlighted in studies of dye adsorption on various materials. For instance, the removal efficiency of dyes by materials like Ti3C2-MXenes is strongly dependent on the electrostatic forces between the ionizable functional groups of the adsorbent and the dye molecules. rsc.org For cationic dyes, attraction to a negatively charged surface is a dominant mechanism. Conversely, electrostatic repulsion can hinder adsorption, as seen with anionic dyes on negatively charged surfaces. rsc.org

Beyond strong ionic bonds, weaker intermolecular forces such as hydrogen bonds and Van der Waals forces play a significant role in stabilizing the dye-substrate complex.

Hydrogen Bonding: This type of bond forms between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov In the context of dyeing, the polar groups present in both the dye molecule and the fiber contribute to hydrogen bonding. nih.gov For example, the multiple polar hydroxyl (–OH) groups in the glucose units of cotton provide numerous sites for hydrogen bonding with polar groups in dye molecules. flinnsci.ca Similarly, the amide groups (–CONH–) in protein fibers like wool and synthetic fibers like nylon are key sites for hydrogen bonding. flinnsci.ca

The chemical structure of the substrate is a critical determinant of its ability to adsorb and retain this compound dyes. The type, number, and accessibility of functional groups on the fiber surface dictate the nature and strength of the dye-fiber interactions. nih.gov

Natural Fibers: Wool, with its numerous ionized amino acid side chains, exhibits a high affinity for ionic dyes. flinnsci.ca Cotton's abundant hydroxyl groups make it receptive to dyes capable of forming hydrogen bonds. flinnsci.ca

Synthetic Fibers: The dyeability of synthetic fibers varies greatly with their chemical composition. Nylon, containing polar amide groups, can form hydrogen bonds with dye molecules. flinnsci.ca In contrast, polyester, which has ester groups and lacks strong polar sites, is generally less receptive to many dyes and often requires special dyeing techniques. flinnsci.ca

The efficiency of the adsorption process is heavily influenced by the surface chemistry of the adsorbent material. nih.gov For example, the presence of specific functional groups can enhance the electrostatic attraction or hydrogen bonding capabilities of the substrate, leading to higher dye uptake. rsc.org The pH of the solution is a key parameter that affects not only the charge on the substrate's surface but also the ionization of the dye molecule, thereby controlling the adsorption process. nih.govresearchgate.netacs.org

Adsorption and Desorption Phenomena on Various Materials

The removal of this compound dyes from aqueous solutions is often achieved through adsorption onto various materials. This process is governed by the same interaction mechanisms discussed previously. Chitosan-based materials have emerged as effective adsorbents due to their unique chemical properties.

Chitosan (B1678972), a biopolymer derived from chitin, possesses amino (–NH2) and hydroxyl (–OH) groups that can be protonated in acidic solutions, creating a positively charged surface. mdpi.com This makes it an excellent adsorbent for anionic dyes. However, modifications can be made to enhance its capacity for cationic dyes as well. For instance, O-carboxymethyl chitosan hydrogels have been investigated for the removal of this compound 12, showing that adsorption capacity is influenced by temperature and pH. researchgate.net

The adsorption capacity of various chitosan-based materials for different red dyes is presented below.

AdsorbentDyeMaximum Adsorption Capacity (mg/g)Reference
Chitosan powder (53% deacetylation)Acid Red 18693.2 mdpi.com
Chitosan powder (53% deacetylation)Acid Red 73728.2 mdpi.com
Chitosan filmAcid Red 18194.6 mdpi.com
Chitosan film (85% deacetylation)Amaranth278.3 mdpi.com
Chitosan hydrogel beadsCongo Red223.25 mdpi.com
Chitosan/rectorite compositesAcid Red95.82 rsc.org

Desorption, the reverse of adsorption, is the process of releasing the adsorbed dye from the material. nih.gov This is often achieved by changing the experimental conditions, such as pH or temperature, or by using a solvent that disrupts the dye-adsorbent interactions. For example, the desorption of Reactive Red 198 from activated carbon was found to be enhanced by increasing the concentration of sodium carbonate and using an acetone-water mixture as the eluent. irost.ir The efficiency of desorption is crucial for the regeneration and reuse of the adsorbent material.

Photostability and Thermostability in Application Environments

The stability of this compound compounds against degradation by light (photostability) and heat (thermostability) is critical for their performance and longevity, particularly for applications like food colorants and textiles.

Photostability: Natural coloring agents tend to be less stable than their synthetic counterparts when exposed to light. nih.gov A study comparing the photostability of three organic red dyes—Red 40 (a synthetic dye), betanin, and carminic acid (natural pigments)—found that betanin was the least stable in both aqueous and soft drink solutions. nih.govresearchgate.net The degradation of these dyes often follows first-order kinetics. nih.govresearchgate.net The presence of oxygen can also play a significant role in the light-induced degradation of some pigments. researchgate.net

Thermostability: Temperature is a major factor affecting the stability of red pigments. rsc.org Generally, the stability of food pigments, including anthocyanins found in red fruits, decreases as temperature increases. nih.gov A study on the thermal degradation of natural red extracts showed that red cochineal was the most heat-resistant, retaining 95% of its absorbance after 6 hours at 90°C. nih.govresearchgate.net In contrast, betacyanin extracts from red beet and Opuntia fruits were found to be the most thermosensitive. nih.govresearchgate.net The stability of red pigments in fruits is also highly dependent on pH; for example, strawberry extract was found to be most stable at a low pH of 1. researchgate.net The red pigment in Viburnum luzonicum fruits was stable below 60°C and at a pH below 4, but was sensitive to high temperatures. ijournals.cn

The table below summarizes the thermal stability of various natural red extracts.

Red Extract SourcePigment TypeRemaining Absorbance (%) after 6h at 90°CReference
Red cochinealCarminic acid95.0 nih.govresearchgate.net
ElderberryAnthocyanin63.8 nih.govresearchgate.net
Red cabbageAnthocyanin46.1 nih.govresearchgate.net
HibiscusAnthocyanin26.7 nih.govresearchgate.net
Red beetBetacyanin12.5 nih.govresearchgate.net
Opuntia fruitsBetacyanin1.7 nih.govresearchgate.net

Degradation Pathways and Environmental Fate of Basic Red Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the breakdown of Basic Red compounds. Key mechanisms include photolysis, oxidation, reduction, and hydrolysis.

Photolytic degradation, or photodegradation, is a process where light energy, particularly in the ultraviolet (UV) spectrum, drives the breakdown of chemical compounds. For many this compound dyes, this is a significant pathway for color removal and molecular transformation. The efficiency of photolytic degradation is often enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO₂).

Research has shown that the photocatalytic degradation of azo dyes like Reactive Red 158 can be highly effective. In one study, the fastest degradation was observed in an acidic solution, achieving a 95.53% loss of color in just 14 minutes. nih.gov The process involves the generation of highly reactive hydroxyl radicals (•OH) when the photocatalyst is irradiated with UV light. These radicals are powerful oxidizing agents that can attack the chromophoric azo bonds (-N=N-) and aromatic rings of the dye molecule, leading to decolorization and eventual mineralization into simpler, less harmful substances like CO₂ and H₂O. mdpi.com

The effectiveness of photolytic degradation is influenced by several factors, including pH, the initial concentration of the dye, and the dosage of the photocatalyst. For instance, the degradation of Brilliant Red dye solutions showed that pH and TiO₂ loading were critical variables, with optimal conditions being a pH of 2-3 and a TiO₂ loading of 444 mg/L. researchgate.net Under these conditions, approximately 90% decolorization was achieved after 20 minutes of treatment. researchgate.net Similarly, the degradation of Pigment Red 238 was found to be most efficient at pH 4. acs.org

The table below summarizes the findings of various studies on the photolytic degradation of different red dyes.

Oxidative and reductive processes are central to the chemical transformation of this compound compounds in the environment. Advanced Oxidation Processes (AOPs) are particularly effective and are designed to generate highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic pollutants. researchgate.net

The Fenton process is a prominent AOP that utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This process has been successfully applied to degrade various reactive azo dyes. For example, in the degradation of Reactive Red 2, the photo-Fenton process (Fenton reaction assisted by UV light) achieved 99.9% color removal and 95% COD (Chemical Oxygen Demand) degradation within 10 minutes. nih.gov The Fenton process alone, without UV light, was also effective but required a longer reaction time. nih.gov The efficiency of the Fenton process is highly dependent on pH, with acidic conditions (around pH 3) generally being optimal. nih.govmdpi.com

Sonochemical degradation , which employs ultrasound, is another effective method. The process of sonolysis in aqueous solutions generates hydroxyl radicals through the acoustic cavitation phenomenon. When combined with the Fenton process (termed the SonoFenton process ), a synergistic effect is often observed, leading to enhanced degradation rates. A study on the degradation of Direct Red 81 found that the SonoFenton process resulted in 99% decolorization within 75 minutes. nih.govmdpi.com The degradation mechanism primarily involves hydroxyl radical oxidation. nih.govmdpi.com

The table below presents a summary of research findings on the oxidative and reductive degradation of red dyes.

Hydrolysis is a chemical reaction in which a water molecule is used to break down a compound. For certain classes of dyes, particularly reactive dyes, hydrolysis is a significant transformation process. Reactive dyes are designed to form a covalent bond with fibers, but they can also react with hydroxyl ions (OH⁻) in water. This side reaction leads to the formation of a hydrolyzed, inactive form of the dye that can no longer bind to the fiber and is subsequently discharged into wastewater. irjet.net

The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, the hydrolysis of Procion Blue H-EGN (a reactive dye) was found to increase with an increase in dye concentration and at an alkaline pH. irjet.net While this compound dyes are cationic and have a different chemical structure and fixation mechanism than reactive dyes, they can still be susceptible to changes in stability under varying pH and temperature conditions. nih.govresearchgate.net For example, a study on the ozonation of C.I. Reactive Red 120 used a hydrolyzed form of the dye to simulate its state in textile effluents, indicating that hydrolysis is a primary transformation for this class of dyes before further degradation occurs. researchgate.netnih.gov The degradation of the hydrolyzed dye then proceeded through the cleavage of the azo group and aromatic rings. researchgate.netnih.gov The stability of a dye against factors like pH and temperature changes is a crucial aspect of its environmental persistence. researchgate.net

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of this compound compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation of these pollutants in the environment.

A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade azo dyes. pharmacy180.com The biodegradation of these dyes is often a two-step process. The initial and rate-limiting step is the reductive cleavage of the azo bond (-N=N-), which results in the decolorization of the dye and the formation of aromatic amines. researchgate.net These aromatic amines are then typically degraded further, often under aerobic conditions. researchgate.net

Enterobacteria, which are commonly found in the gut microbiota, have been shown to degrade azo dyes. For example, Enterobacter sp. and Escherichia coli isolated from infant fecal samples were capable of degrading Red 40 dye, with degradation percentages of 60% and 49%, respectively. nih.gov The degradation of Red 40 by these bacteria led to the formation of compounds similar to 1-naphthol (B170400) and aromatic amines. nih.gov Other bacterial genera, such as Rhodococcus, are also known for their versatile ability to degrade a wide variety of organic compounds, including aromatic hydrocarbons. researchgate.net The degradation of Methyl Red by Zhihengliuella sp. ISTPL4 resulted in 98.87% removal within 12 hours, breaking it down into N,N-dimethyl-p-phenylenediamine (DMPD) and 2-aminobenzoic acid (2-ABA).

The microbial degradation of azo dyes is facilitated by specific enzymes. The most crucial enzymes involved in the initial cleavage of the azo bond are azoreductases . researchgate.net These enzymes catalyze the reductive cleavage of the azo linkage, which is responsible for the color of the dye. irjet.net This reaction typically requires reducing equivalents such as NADH or NADPH. irjet.net Azoreductases can be flavin-dependent or flavin-independent. researchgate.net

The activity of azoreductases is often more pronounced under anaerobic or anoxic conditions because oxygen can compete for the reducing agents required for the azo bond reduction. However, some bacteria possess aerobic azoreductases that can function in the presence of oxygen. Following the initial reductive cleavage by azoreductases, the resulting aromatic amines are generally degraded further by other enzymes, such as oxidoreductases, under aerobic conditions. In addition to azoreductases, other enzymes like laccases and lignin (B12514952) peroxidases have also been implicated in the biodegradation of azo dyes. pharmacy180.com

The table below lists the chemical compounds mentioned in this article.

Theoretical and Computational Chemistry Studies of Basic Red Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties that govern the color, stability, and reactivity of Basic Red dyes.

Density Functional Theory (DFT) has become a widely used method to study the structure and properties of complex molecules like this compound dyes due to its balance of accuracy and computational cost. researchgate.net DFT calculations are employed to elucidate the electronic nature of molecular interactions, which is crucial for understanding the behavior of these dyes in various systems. mdpi.com By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic structure, providing valuable theoretical guidance. mdpi.com

Studies on triarylmethane dyes, a class that includes compounds like Malachite Green, have utilized DFT to investigate their suitability as sensitizers in dye-sensitized solar cells (DSSCs). scilit.comresearchgate.netdergipark.org.tr For instance, DFT calculations have been used to analyze structural modifications of Malachite Green, such as the incorporation of coumarin-3-carboxylic acid as an acceptor/anchor group. scilit.comresearchgate.net These calculations revealed that cationic triarylmethane-coumarin derivatives were unsuitable as sensitizers because the acceptor/anchor group was excluded from the intramolecular charge transfer processes, and their LUMO levels were energetically unfavorable for electron injection into TiO2. scilit.comresearchgate.netdergipark.org.tr

In the case of xanthene dyes like Rhodamine B, DFT has been used to investigate the structural and spectral properties of its different forms, such as the cation and zwitterion. worldscientific.com Time-Dependent DFT (TD-DFT) in conjunction with the polarizable continuum model has been applied to study the absorption wavelengths of these forms. worldscientific.com Such studies have shown that the redshift in the absorption spectrum of the cationic form relative to the zwitterionic form is due to the strong inductive effect of the carboxyphenyl group and weaker electrostatic repulsion between the xanthene ring and the carboxyphenyl group. worldscientific.com Furthermore, DFT calculations support experimental observations that changes in the absorption maxima of rhodamine dyes in aqueous solutions are controlled by the substitution of alkyl groups on the xanthene nitrogen atoms. acs.org

DFT is also used to calculate various molecular-level descriptors, including molecular orbital energy levels, atomic charge distributions, and local electron densities, which are essential for identifying reactive sites and analyzing the stability of transition states. mdpi.com For example, DFT calculations have been used to determine the static polarizability of dyes like Crystal Violet and Rhodamine 6G, which is a crucial input for modeling their optical properties. nih.gov

Table 1: Selected Applications of DFT in the Study of this compound Compounds

This compound Compound ClassApplication of DFT/TD-DFTKey FindingsReferences
Triarylmethanes (e.g., Malachite Green)Investigation of suitability as DSSC sensitizersCationic derivatives are unsuitable due to unfavorable LUMO levels and exclusion of the anchor group from intramolecular charge transfer. scilit.comresearchgate.netdergipark.org.tr
Xanthenes (e.g., Rhodamine B)Analysis of structural and spectral properties of different ionic formsThe redshift in the absorption of the cationic form is attributed to inductive and electrostatic effects. worldscientific.com
Various Dyes (e.g., Crystal Violet, Rhodamine 6G)Calculation of static polarizabilityProvides accurate input for modeling optical properties and nanoparticle-dye interactions. nih.gov

Molecular Orbital (MO) theory is fundamental to explaining the origin of color in dyes. numberanalytics.comscribd.com The color of a dye is a direct consequence of the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com When a dye molecule absorbs light, an electron is promoted from the HOMO to the LUMO. numberanalytics.com The energy of the absorbed light corresponds to this HOMO-LUMO gap. numberanalytics.com

For this compound dyes, which are characterized by their extended π-conjugated systems, the π to π* electronic transitions are primarily responsible for their color. scribd.com The extent of conjugation in the dye molecule significantly influences the HOMO-LUMO energy gap; longer conjugated systems generally lead to smaller energy gaps, resulting in the absorption of longer wavelengths of light (a bathochromic or red shift). numberanalytics.comscribd.com

Quantum chemical calculations are used to determine the energies of the HOMO and LUMO. odinity.com For instance, in triarylmethane dyes, the LUMO is typically of π character and is associated with the aromatic part of the molecule containing the chromophore. nih.gov The highest occupied molecular orbitals can involve contributions from counter-ions, such as chloride, coordinated with σ electrons in the molecular framework. nih.gov

The analysis of electronic transitions using methods like TD-DFT can provide detailed information about the nature of the excited states. mdpi.com For example, in studies of Rhodamine B, TD-DFT calculations have been used to investigate the spectral properties of its cationic and zwitterionic forms, explaining the bathochromic shift of the cation's absorption spectrum. worldscientific.com Similarly, computational studies on triarylmethane dye ethynologues have shown that introducing a julolidine (B1585534) donor unit can lead to a red-shifted absorption due to increased molecular planarity and enhanced electron-donating ability. rsc.org These calculations help in designing new dyes with specific absorption characteristics in the near-infrared (NIR) range. rsc.org

Table 2: HOMO-LUMO Energy Gaps and Electronic Transitions in this compound Dyes

Dye/Compound ClassComputational MethodFocus of AnalysisKey InsightReferences
Generic Conjugated DyesMO TheoryHOMO-LUMO GapThe energy gap determines the wavelength of absorbed light and thus the color. numberanalytics.comnumberanalytics.com
Rhodamine BTD-DFTElectronic transitions in different ionic formsExplains the observed shifts in absorption spectra between the cation and zwitterion. worldscientific.com
Triarylmethane Dye EthynologuesQuantum Chemical CalculationsEffect of structural modifications on electronic transitionsIntroduction of a julolidine moiety leads to a red-shifted absorption. rsc.org

Molecular Dynamics (MD) Simulations of Dye-Substrate Systems and Environmental Interactions

Molecular dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems at the atomic level. youtube.com This method is particularly useful for studying the interactions between dye molecules and various substrates, as well as their behavior in different environments. researchgate.netresearchgate.net

MD simulations have been employed to investigate the adsorption of this compound dyes, such as Malachite Green, onto various materials. For example, the adsorption mechanism of Malachite Green onto modified distiller's grains has been studied using MD simulations. mdpi.com These simulations can help to elucidate whether the interaction is primarily chemical or physical adsorption. mdpi.com Similarly, the interaction between Malachite Green and nanocomposites like g-C3N4/ZnO/Chitosan (B1678972) has been explored through MD and Monte Carlo simulations, correlating theoretical predictions with experimental findings. nih.gov In another study, MD simulations were used to understand the adsorption and degradation of Malachite Green on a montmorillonite-modified ZnO/Fe2O3 nanocomposite, revealing that the interactions are governed by hydrogen bonding, electrostatic interactions, and π-π stacking. acs.org

The aggregation behavior of dyes in solution is another area where MD simulations provide valuable information. For instance, MD simulations have been used to study the aggregation of reactive dyes in aqueous solutions, which is important for understanding dyeing processes. researchgate.net

Furthermore, MD simulations can shed light on the internal dynamics of the dye molecules themselves. The excited-state relaxation dynamics of Malachite Green have been simulated using surface-hopping schemes. acs.org These simulations revealed that the relaxation from the S2 excited state to the S1 state occurs very rapidly, and subsequent relaxation in the S1 state involves the synchronous or asynchronous rotation of the phenyl rings. acs.org The excited-state lifetimes of Malachite Green in a vacuum were calculated to be 424 fs for the S2 state and 1.2 ps for the S1 state. acs.org The torsional dynamics of Malachite Green's phenyl rings in the excited state have also been studied in solid matrices like polymethyl methacrylate, showing that the rings rotate diffusively even at low temperatures. aip.org

Predictive Modeling of Environmental Fate and Degradation Kinetics

Computational models are increasingly important for predicting the environmental fate of chemicals, including their persistence, mobility, and biodegradability. uzh.chnih.gov These predictive models are crucial for filling data gaps for existing chemicals and for designing new, more environmentally benign substances. nih.gov The environmental fate of a chemical is often characterized by its degradation half-life, which can be highly variable due to a multitude of environmental factors. uzh.ch

Predictive modeling for biodegradation often relies on Quantitative Structure-Biodegradation Relationships (QSBRs), which are machine learning models that correlate a compound's molecular structure with its biodegradation rate. nih.gov A significant challenge in developing these models is the quality and consistency of the experimental data used for training. uzh.ch Statistical methods, such as Bayesian inference, have been proposed to systematically handle experimental biodegradation half-life data, accounting for variability and uncertainty. uzh.chchemrxiv.orgresearchgate.net This approach can estimate the mean half-life, standard deviation, and the corresponding uncertainties from a set of reported experimental values for a single substance. uzh.ch

While specific predictive models solely focused on "this compound" compounds are not extensively detailed in the provided search results, the methodologies described are applicable. For instance, a computational framework called BNICE has been developed for the prediction of novel biodegradation pathways for xenobiotics. nih.gov This framework was successfully applied to compounds like 4-chlorobiphenyl (B17849) and 1,2,4-trichlorobenzene, reproducing known biodegradation routes and generating novel, thermodynamically feasible pathways. nih.gov Such a framework could be applied to this compound dyes to predict their potential biodegradation routes in the environment. The prediction method utilizes a large database of structure transformation patterns to predict the possible compounds produced from a query compound. nih.gov

Computational Approaches for Synthesis Pathway Prediction and Optimization

Computer-assisted synthesis planning (CASP) has become a valuable tool in chemistry for designing and optimizing the synthesis of complex molecules. rsc.org These computational approaches aim to identify viable synthetic routes from available starting materials to a target molecule, such as a specific this compound dye. nih.gov

One of the core concepts in CASP is retrosynthetic analysis, where the target molecule is recursively broken down into simpler precursor molecules. rsc.orgnih.gov Modern approaches to retrosynthesis often employ artificial intelligence (AI) and machine learning models. nih.gov These models are trained on large databases of known chemical reactions, such as the Reaxys database. frontiersin.org

The optimization of reaction routes can be modeled as a multi-step decision-making process. rsc.org Reinforcement learning has been used to optimize synthetic pathways based on criteria such as efficiency and environmental impact (E-factor). rsc.org These methods can navigate vast chemical reaction networks, which can be constructed by merging data from chemical and biological reaction databases, to find optimal routes. rsc.org

Furthermore, computational chemistry methods like DFT can play a role in optimizing synthesis pathways. By calculating the energy barriers of different reaction pathways, DFT can help identify the most energetically favorable routes, potentially leading to higher yields. mdpi.com DFT can also predict properties that are important for process design, such as charge effects and phase transition behaviors. mdpi.com While the direct application of these advanced synthesis prediction tools to the optimization of "this compound" dye synthesis is not explicitly detailed in the search results, these general and powerful computational frameworks are applicable to this class of compounds.

Q & A

Q. What spectroscopic techniques are essential for characterizing Basic Red in solution, and how should they be applied?

To characterize this compound in solution, UV-Vis spectroscopy is critical for analyzing absorption maxima (e.g., λmax ≈ 530 nm for cationic forms), while fluorescence spectroscopy can assess emission properties under varying pH conditions. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation, particularly for identifying substituent groups on the aromatic ring. For reproducibility, ensure solvent purity and standardized concentration ranges (e.g., 1–10 µM). Calibrate instruments using reference dyes like Rhodamine B .

Q. How can researchers determine optimal pH conditions for this compound’s stability in aqueous solutions?

Conduct accelerated stability studies by exposing this compound solutions to pH gradients (e.g., 3–11) under controlled temperatures (25–60°C). Use high-performance liquid chromatography (HPLC) to monitor degradation products over time. Calculate rate constants (k) via pseudo-first-order kinetics and validate with Arrhenius plots. Buffer systems (e.g., phosphate, acetate) must be selected to avoid interactions with the dye’s cationic structure .

Q. What solvents are suitable for synthesizing and purifying this compound, and what criteria should guide their selection?

Polar aprotic solvents like dimethylformamide (DMF) enhance solubility during synthesis, while ethanol/water mixtures (70:30 v/v) are ideal for recrystallization. Assess solvent compatibility using Hansen solubility parameters and confirm purity via thin-layer chromatography (TLC) with silica gel plates. Avoid halogenated solvents (e.g., chloroform) due to potential redox interactions with the dye’s amino groups .

Q. Which quantification methods are most reliable for this compound in biological samples?

Spectrophotometric assays at λmax are cost-effective but may lack specificity in complex matrices. For enhanced accuracy, pair liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., deuterated this compound). Validate methods using spike-recovery experiments (80–120% recovery range) and limit of detection (LOD) calculations via signal-to-noise ratios (S/N ≥ 3) .

Advanced Research Questions

Q. How can contradictions in this compound’s degradation kinetics across studies be resolved?

Discrepancies often arise from uncontrolled variables (e.g., light exposure, dissolved oxygen). Design multi-factorial experiments using Design of Experiments (DoE) to isolate factors like UV intensity or ionic strength. Apply multivariate regression to identify dominant degradation pathways. Cross-validate results with quantum mechanical calculations (e.g., DFT) to predict reactive sites .

Q. What computational approaches predict this compound’s interaction mechanisms with DNA or proteins?

Molecular docking (e.g., AutoDock Vina) models binding affinities between this compound’s cationic groups and nucleic acid phosphate backbones. Molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability under physiological conditions. Validate predictions with circular dichroism (CD) spectroscopy or surface plasmon resonance (SPR) to measure binding constants (Kd) .

Q. How do structural modifications (e.g., alkyl chain length) affect this compound’s photophysical properties?

Synthesize derivatives with varying alkyl substituents and compare extinction coefficients (ε) and quantum yields (Φ). Use time-resolved fluorescence to evaluate excited-state lifetimes. Structure-activity relationships (SARs) can be modeled via Hammett plots or computational descriptors (e.g., HOMO-LUMO gaps). Correlate findings with X-ray crystallography data .

Q. What methodologies assess this compound’s long-term stability under environmental stressors?

Simulate natural conditions using climate chambers (e.g., 75% humidity, 40°C) and analyze samples monthly via LC-MS/MS. Apply accelerated aging models (e.g., Eyring equation) to extrapolate shelf life. For ecotoxicological impact, use microcosm studies with soil/water matrices and quantify bioaccumulation factors (BAFs) in model organisms .

Methodological Guidelines

  • Experimental Design : Prioritize factorial designs to account for interactions between variables (e.g., pH, temperature). Use ANOVA for multi-group comparisons .
  • Data Contradictions : Employ sensitivity analyses to identify outlier-prone parameters. Replicate experiments across independent labs to verify reproducibility .
  • Ethical Compliance : Adhere to FAIR principles for data sharing; deposit spectral and kinetic data in repositories like Zenodo or ChemRxiv .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.